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molecular formula C10H14N2O3 B8635003 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

Cat. No. B8635003
M. Wt: 210.23 g/mol
InChI Key: FNXKVEYXTRRPHO-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A solution of 5-butyl-6-methylpyridin-2(1H)-one (562 mg, 3.40 mmol) in concentrated sulfuric acid (4.3 mL) was cooled in an ice bath and 70% nitric acid (0.4 mL) was added dropwise. After one hour, the reaction mixture was poured into ice/water and the yellow product extracted into methylene chloride. This solution was dried, filtered and evaporated. The residue (468 mg) was chromatographed on silica gel eluting with 1-2% methanol/chloroform to yield 293 mg (41%) of pure product.
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8](=[O:12])[NH:9][C:10]=1[CH3:11])[CH2:2][CH2:3][CH3:4].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[N+:13]([C:7]1[C:8](=[O:12])[NH:9][C:10]([CH3:11])=[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:6]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
562 mg
Type
reactant
Smiles
C(CCC)C=1C=CC(NC1C)=O
Name
Quantity
4.3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the yellow product extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
This solution was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue (468 mg) was chromatographed on silica gel eluting with 1-2% methanol/chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(=C(C1)CCCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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